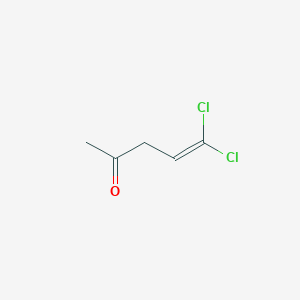

5,5-Dichloropent-4-en-2-one

Description

Structure

3D Structure

Properties

CAS No. |

40646-27-3 |

|---|---|

Molecular Formula |

C5H6Cl2O |

Molecular Weight |

153.00 g/mol |

IUPAC Name |

5,5-dichloropent-4-en-2-one |

InChI |

InChI=1S/C5H6Cl2O/c1-4(8)2-3-5(6)7/h3H,2H2,1H3 |

InChI Key |

WPIYPAGLWBPNJD-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CC=C(Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 5,5 Dichloropent 4 En 2 One and Analogues

Strategies for Constructing the Dichlorovinyl Moiety

The dichlorovinyl group is a key structural feature of 5,5-Dichloropent-4-en-2-one. Several synthetic strategies have been developed to introduce this functionality efficiently.

Geminal Dichlorination Approaches on Unsaturated Precursors

Geminal dichlorination involves the introduction of two chlorine atoms to the same carbon. libretexts.org One approach is the reaction of alkyl methyl ketones with a phosphorus(V) compound and phosgene. google.com This method can be used for the geminal dichlorination of various alkyl methyl ketones. google.com

Another novel method involves the reaction of 1,1,1-trifluoroalkanones with aluminum trichloride (B1173362) to yield 1,1-dichloro-1-alkenones. researchgate.netd-nb.infobeilstein-journals.org This reaction has a broad scope, tolerating various chain lengths and aryl substituents. researchgate.netbeilstein-journals.org

| Precursor | Reagents | Product | Yield (%) | Reference |

| 1,1,1-trifluoro-4-(4-methoxyphenyl)butan-2-one | AlCl₃ | 1,1-dichloro-4-(4-methoxyphenyl)but-1-en-3-one | 78 | beilstein-journals.org |

| 1,1,1-trifluoro-3-phenylpropan-2-one | AlCl₃ | 1,1-dichloro-3-phenylprop-1-en-2-one | 75 | beilstein-journals.org |

| 1,1,1-trifluoro-5-phenylpentan-2-one | AlCl₃ | 1,1-dichloro-5-phenylpent-1-en-4-one | 85 | beilstein-journals.org |

This table showcases the versatility of aluminum trichloride in converting trifluoroalkanones to their corresponding dichlorovinyl ketones.

Methodologies for Installing the 1,1-Dichloroalkene Unit

The 1,1-dichloroalkene structural unit is a crucial intermediate in the synthesis of various organic compounds. sioc-journal.cn A common method for preparing 1,1-dichloroalkenes is from the corresponding aldehydes using reagents like triphenylphosphine (B44618) in combination with carbon tetrachloride or chloroform. researchgate.netbeilstein-journals.org Another approach utilizes the phosphonate (B1237965) reagent LiCCl₂-P(O)(OEt)₂. researchgate.netbeilstein-journals.org Aldehydes can also be converted to trichloromethyl carbinols, which are then acetylated and eliminated to form the desired dichloroalkenes. researchgate.netbeilstein-journals.org Additionally, the reaction of dichloromethyl 2-pyridyl sulfone with aromatic aldehydes in the presence of a base like t-BuOK provides a convenient route to 1,1-dichloroalkenes. sioc-journal.cn

A notable transformation is the direct conversion of an aliphatic CF₃ group to a dichlorovinyl moiety, a reaction that had not been extensively reported until recently. d-nb.info

Palladium-Catalyzed Cross-Coupling Strategies for Dichlorovinyl Incorporation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and have been applied to the synthesis of dichlorovinyl compounds. nobelprize.org These reactions offer mild conditions and tolerate a wide range of functional groups. nobelprize.org The Suzuki and Negishi cross-coupling reactions, for instance, involve the coupling of an organoboron or organozinc compound with an organohalide in the presence of a palladium(0) catalyst. nobelprize.org

Trichloroethylene (TCE) has been identified as a versatile building block in palladium-catalyzed reactions. umanitoba.ca The different reactivities of its C-Cl bonds allow for sequential and selective functionalization. nih.gov For example, after an initial substitution to form a dichlorovinyl ether, the remaining chlorine atoms can participate in palladium-catalyzed cross-coupling reactions with various organometallic reagents to install alkyl, alkenyl, alkynyl, and aryl moieties. umanitoba.ca This modular approach allows for the construction of diverse and highly conjugated molecules. umanitoba.canih.gov

| Coupling Partner 1 | Coupling Partner 2 | Catalyst System | Product | Reference |

| (E)-1,2-dichlorovinyl phenyl ether | Organometallic Reagent | Palladium Catalyst | Functionalized electron-rich alkene | nih.gov |

| Dichlorovinyl ether | Organometallic Nucleophile | Palladium Catalyst | Trisubstituted electron-rich alkene | umanitoba.ca |

This table illustrates the application of palladium-catalyzed cross-coupling in the synthesis of complex molecules from simple dichlorovinyl precursors.

Carbonyl Group Introduction and Olefinic Functionalization

The introduction of the carbonyl group and further functionalization of the olefinic bond are critical steps in the synthesis of this compound and its analogues.

Enone Synthesis via Controlled Condensation Reactions

Aldol (B89426) condensations are fundamental reactions in organic synthesis for forming carbon-carbon bonds and creating α,β-unsaturated ketones (enones). wikipedia.org This reaction typically involves the nucleophilic addition of a ketone enolate to an aldehyde, followed by dehydration to yield the conjugated enone. wikipedia.org The conditions for the dehydration step are often only slightly more vigorous than the initial aldol addition, allowing for the direct synthesis of enones. openstax.org

Crossed aldol condensations, where two different carbonyl compounds are reacted, can be controlled if one of the partners lacks an α-hydrogen, making it non-enolizable. wikipedia.org In the reaction between an aldehyde and a ketone, the ketone generally acts as the nucleophile. wikipedia.org The synthesis of enones can also be achieved through Claisen-Schmidt condensation, which involves the reaction of an aldehyde or ketone having an α-hydrogen with an aromatic carbonyl compound that lacks one. wikipedia.orgresearchgate.net

Heterogeneous acid-base catalysts, such as magnesium-aluminum mixed oxides, have been employed for aldol condensation reactions, for example, in the reaction of furfural (B47365) with 2-butanone (B6335102) to produce branched-chain unsaturated ketones. mdpi.com

| Carbonyl 1 | Carbonyl 2 | Catalyst/Conditions | Product Type | Reference |

| Ketone (with α-H) | Aldehyde | Base or Acid | β-hydroxy ketone, then enone | wikipedia.org |

| Furfural | 2-Butanone | MgAl mixed oxide | Branched-chain unsaturated ketone | mdpi.com |

| Aldehyde/Ketone (with α-H) | Aromatic carbonyl (no α-H) | Base or Acid | α,β-unsaturated ketone | wikipedia.org |

This table summarizes various condensation strategies for the synthesis of enones.

Selective Functionalization of Unsaturated Ketone Precursors

Unsaturated ketones are versatile precursors that can undergo selective functionalization. researchgate.net One common reaction is conjugate addition, where nucleophiles add to the β-carbon of the α,β-unsaturated system. acs.org For instance, the conjugate addition of thiols to α,β-unsaturated ketones can be achieved using various catalysts. acs.org

However, regioselective functionalization at other positions is also possible. For example, the α′-CH₃ or α′-CH₂ groups of α,β-unsaturated ketones can be selectively sulfenylated under metal-free conditions using DMSO as a green oxidant. acs.org This cross-dehydrogenative coupling strategy avoids the more common conjugate addition. acs.org

Furthermore, dienamine catalysis allows for the selective functionalization at the γ-position of α,β-unsaturated aldehydes and enones. rsc.org This approach has been used for various transformations, including asymmetric amination and aldol reactions. rsc.org

Multi-Step Synthesis Pathways from Simpler Precursors

The synthesis of complex chlorinated ketones such as this compound often requires sophisticated multi-step pathways that provide precise control over the molecular architecture. These methods build upon simpler, more readily available precursors, employing advanced catalytic systems and reagents to construct the target molecule with high efficiency and selectivity.

The formation of ketones from carboxylic acid derivatives using organometallic reagents is a cornerstone of organic synthesis. However, the synthesis of α-chlorinated ketones presents a unique challenge, as many common organometallic reagents are incompatible with the electrophilic nature of the C-Cl bond or the high reactivity of the resulting ketone, which can lead to over-addition. google.comorganic-chemistry.org

A significant breakthrough involves the acylation of organometallic reagents with specialized acylating agents. For instance, Grignard and organolithium reagents can react cleanly with N-methoxy-N-methylchloroacetamide to produce α-monochloro ketones in high yield. google.com This method, a variation of the Weinreb ketone synthesis, utilizes a stable chelated intermediate that prevents the common side reaction of a second nucleophilic attack on the newly formed ketone. google.comorganic-chemistry.org This approach is particularly valuable as it avoids the formation of di-halogenated by-products, which can be difficult to separate. google.com

Organoaluminium reagents, when combined with a copper(II) bis(acetylacetonate) and triphenylphosphine system, have also proven effective for the synthesis of ketones from acid chlorides or thiocarboxylic S-esters. oup.comoup.com This system generates a reactive species that cleanly converts the acid derivative to the corresponding ketone under mild conditions. oup.com The versatility of organometallic reagents is further highlighted by the use of organomagnesium halides (Grignard reagents), which are fundamental for creating C-C bonds with a variety of electrophiles, including acid chlorides and nitriles, to form ketone precursors. mmcmodinagar.ac.in

| Organometallic Reagent | Acylating Agent/Precursor | Key Features | Product Type | Reference |

|---|---|---|---|---|

| Grignard or Organolithium Reagents | N-methoxy-N-methylchloroacetamide | High yield, avoids over-addition and di-halogenation by-products. | α-Monochloro ketones | google.com |

| Trialkylaluminium-Cu(acac)₂-PPh₃ | Acid Chlorides or Thioesters | Mild reaction conditions, clean conversion. | Various ketones | oup.com |

| Dialkyl Cuprates | Acid Chlorides | Preferred method for ketone synthesis without over-addition. | Various ketones | mmcmodinagar.ac.in |

Controlling regioselectivity and stereoselectivity is paramount when synthesizing complex molecules like chlorinated ketones. Regioselectivity dictates the specific placement of functional groups, while stereoselectivity controls the three-dimensional orientation of atoms.

A novel and highly regioselective method for producing distally chlorinated ketones involves the silver-catalyzed ring-opening of cycloalkanols. rsc.orgorganic-chemistry.orglookchem.com This approach utilizes inexpensive reagents to achieve C-C bond cleavage and subsequent C-Cl bond formation under mild conditions, yielding β-, γ-, δ-, and ε-chlorinated ketones with complete regioselectivity. rsc.orgorganic-chemistry.org For example, the reaction of aryl-substituted cyclobutanols with tert-butyl hypochlorite (B82951) (tBuOCl) in the presence of a silver catalyst leads specifically to γ-chlorinated ketones. lookchem.com This strategy highlights a powerful way to control the position of the chlorine atom relative to the ketone.

Stereoselectivity is crucial when a chiral center is present, as is common in biologically active molecules. The asymmetric α-chlorination of carbonyl compounds has been a focus of intensive research. Organocatalysis has emerged as an environmentally benign method for creating chiral α-chlorinated compounds. jst.go.jp For instance, diaminomethylenemalononitrile organocatalysts can promote the asymmetric chlorination of cyclic β-keto esters with high enantioselectivity. jst.go.jp Similarly, chiral α,α-chlorofluoro ketones can be synthesized from α-chloroaldehydes, which are then treated with a Grignard reagent, establishing a fluorinated chiral quaternary carbon center without loss of optical purity. nih.gov Metal catalysts, such as those based on nickel complexes, have also been employed for the catalytic enantioselective chlorination of carbonyl compounds. organic-chemistry.org

| Catalyst System | Substrate | Transformation | Selectivity | Reference |

|---|---|---|---|---|

| AgOTf / 1,10-phenanthroline | Cycloalkanols | Ring-opening chlorination | Complete regioselectivity for distally chlorinated ketones | organic-chemistry.org |

| Diaminomethylenemalononitrile | Cyclic β-keto esters | Asymmetric α-chlorination | High enantioselectivity (>80% ee) | jst.go.jp |

| dbfox-Ni(II) complex | Carbonyl compounds | Enantioselective chlorination | High enantioselectivity | organic-chemistry.org |

| Hybrid Cinchona Alkaloids | β-keto esters | Phase-transfer α-chlorination | High enantioselectivity (up to 97% ee) | acs.org |

Copper and nickel are abundant, cost-effective transition metals that catalyze a wide array of organic transformations, including those essential for synthesizing chlorinated alkenes and ketones. nih.govrsc.org

Copper catalysis is particularly effective for C-H bond halogenation and the functionalization of alkenes. beilstein-journals.org For example, copper catalysts can mediate the cascade synthesis of halogenated pyrrolones through a dual C-H amination and C-H chlorination of α-alkenoylketene N,S-acetals. beilstein-journals.org Copper(II) halides serve as the halogen source in these transformations. beilstein-journals.org Furthermore, copper-catalyzed systems are used for the regio- and stereoselective aminochlorination of α,β-unsaturated ketones, providing vicinal haloamino ketones. organic-chemistry.org The rich redox chemistry of copper, cycling between Cu(I), Cu(II), and Cu(III) states, facilitates these complex transformations. nih.gov Copper-promoted oxyamination of alkenes represents another powerful method for creating functionalized heterocyclic structures, such as morpholines, with high diastereoselectivity. nih.gov

Nickel catalysis offers complementary reactivity, excelling in cross-coupling reactions and various transformations of alkenes. rsc.orgmdpi.com Nickel-catalyzed transformations often proceed via nickelacycle intermediates, which are formed by the oxidative cyclization of an alkene with another component on a Ni(0) center. rsc.org This mechanism allows for highly atom- and step-economical couplings of alkenes with entities like aldehydes and ketones. rsc.org Recently, dual nickel/photoredox catalytic systems have been developed for the asymmetric carbosulfonylation of alkenes, demonstrating the potential for complex three-component reactions with excellent stereocontrol. acs.org Such methodologies could be adapted for the synthesis of complex chlorinated structures, for instance, through the reductive cross-coupling of dichlorinated alkenes with other organic fragments. An example is the nickel-promoted electrochemical synthesis of gem-difluoroalkenes from trifluoromethyl alkenes, a strategy that could conceptually be applied to chlorinated analogues. sioc-journal.cn

| Metal Catalyst | Reaction Type | Key Substrates | Products/Features | Reference |

|---|---|---|---|---|

| Copper(II) Halide | Cascade C-H Functionalization | α-Alkenoylketene N,S-acetals | Halogenated pyrrolones | beilstein-journals.org |

| CuOTf | Aminochlorination | α,β-Unsaturated ketones | Vicinal haloamino ketones with excellent regioselectivity | organic-chemistry.org |

| Copper(II) 2-ethylhexanoate | Alkene Oxyamination | Alkenols and amines | Aminomethyl-functionalized morpholines with high diastereoselectivity | nih.gov |

| Nickel(0) complexes | Alkene transformations via nickelacycles | Alkenes, aldehydes, ketones | Atom- and step-economical C-C bond formation | rsc.org |

| Dual Nickel/Photoredox | Asymmetric Carbosulfonylation | Alkenes, aryl iodides | β-aryl and β-alkenyl sulfones with high enantioselectivity | acs.org |

Mechanistic Organic Chemistry of 5,5 Dichloropent 4 En 2 One Transformations

Electrophilic and Nucleophilic Reactivity at the Carbonyl Center

The carbonyl group in 5,5-Dichloropent-4-en-2-one is a key site for both electrophilic and nucleophilic interactions. The polarization of the carbon-oxygen double bond renders the carbonyl carbon electrophilic and susceptible to attack by nucleophiles.

As an α,β-unsaturated ketone, this compound can undergo two primary modes of nucleophilic attack: direct (1,2-addition) to the carbonyl carbon or conjugate (1,4-addition or Michael addition) to the β-carbon of the alkene. The carbonyl group can be attacked by a variety of nucleophiles. evitachem.com The choice between these pathways is influenced by the nature of the nucleophile, the reaction conditions, and the steric and electronic properties of the substrate.

1,2-Addition (Direct Addition): Hard, non-stabilized nucleophiles such as Grignard reagents, organolithium compounds, and reducing agents like sodium borohydride (B1222165) tend to favor direct attack at the electrophilic carbonyl carbon. This pathway leads to the formation of an allylic alcohol.

1,4-Addition (Conjugate Addition): Softer, more stable nucleophiles, including cuprates (Gilman reagents), enamines, and thiols, preferentially attack the β-carbon. This reaction, known as the Michael addition, proceeds via an enolate intermediate, which is then protonated to yield a saturated ketone. The reactivity of enones in conjugate addition reactions with organocopper compounds has been correlated with their one-electron polarographic reduction potentials. thieme-connect.de

The juxtaposition of a ketone and a vinylic chloride in similar structures enables sequential transformations, such as Michael additions followed by elimination. smolecule.com

While specific stereochemical studies on this compound are not extensively documented, the stereochemical outcomes of carbonyl reactions in structurally related unsaturated ketones are well-established. The facial selectivity of nucleophilic attack on the prochiral carbonyl carbon can be controlled by several factors:

Substrate Control: The presence of existing stereocenters in the molecule can direct the incoming nucleophile to one face of the carbonyl group over the other, leading to diastereoselectivity.

Reagent Control: The use of chiral reagents, such as chiral reducing agents (e.g., those derived from (-)-B-chlorodiisopinocampheylborane) or chiral organometallic reagents, can induce enantioselectivity.

Catalyst Control: Asymmetric catalysis provides an efficient method for achieving high enantioselectivity. Enzymes, such as alcohol dehydrogenases (ADHs) and ene-reductases from the Old Yellow Enzyme (OYE) family, are known to catalyze the stereoselective reduction of C=C and C=O double bonds. rsc.org These enzymatic reactions involve the selective recognition of one face of the substrate's molecular plane. rsc.org

Interactive Data Table: Nucleophilic Addition to α,β-Unsaturated Ketones

| Nucleophile Type | Predominant Pathway | Product Type |

| Organolithium (RLi) | 1,2-Addition | Allylic Alcohol |

| Grignard (RMgX) | 1,2-Addition | Allylic Alcohol |

| Organocuprate (R₂CuLi) | 1,4-Addition | Saturated Ketone |

| Enamines | 1,4-Addition | 1,5-Dicarbonyl Compound |

| Thiols (RSH) | 1,4-Addition | β-Thio-Ketone |

| Sodium Borohydride (NaBH₄) | 1,2-Addition | Allylic Alcohol |

Reactivity of the Dichlorinated Alkene Moiety

The dichlorinated alkene portion of this compound is a site of significant reactivity, participating in elimination, addition, and potentially cycloaddition reactions. The two chlorine atoms at the terminal position enhance the electrophilicity of the double bond and also serve as leaving groups in elimination reactions.

Under basic conditions, this compound can undergo elimination of hydrogen chloride (HCl). evitachem.com The presence of the electron-withdrawing carbonyl group acidifies the α-protons, facilitating their abstraction by a base. The subsequent elimination of a chloride ion from the C-5 position would result in the formation of a conjugated dienone, specifically 5-chloropenta-3,4-dien-2-one. A second elimination could potentially occur to form a highly reactive enyne. In related chloropentenones, elimination of HCl is a known reaction pathway. smolecule.com

The double bond in this compound can undergo various addition reactions.

Hydrogenation: Catalytic hydrogenation can reduce the carbon-carbon double bond. Depending on the catalyst and reaction conditions, the carbonyl group may also be reduced. For the related compound 5-chloropent-3-en-2-one, hydrogenation can be used to form 5-chloropentan-2-one. smolecule.com

Halogenation: The addition of halogens such as bromine (Br₂) or chlorine (Cl₂) across the double bond is a characteristic reaction of alkenes. This would lead to the formation of a saturated, polyhalogenated pentanone derivative. The reaction typically proceeds through a cyclic halonium ion intermediate.

The conjugated enone system presents the possibility for participation in cycloaddition reactions, which are powerful methods for constructing cyclic molecules.

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions between enones and alkenes are well-documented reactions for forming cyclobutane (B1203170) rings. wikipedia.orgnih.gov These reactions are proposed to proceed through a triplet diradical intermediate. wikipedia.org While cyclic enones are more commonly used to prevent competitive cis-trans isomerization, acyclic enones can also undergo these reactions, sometimes facilitated by visible light photocatalysis. nih.gov

[4+2] Cycloadditions (Diels-Alder Reactions): The enone can act as a dienophile in Diels-Alder reactions with a suitable diene. The electron-withdrawing carbonyl group activates the double bond for this purpose. Conversely, in certain organocatalytic systems, an enone can be converted into an enamine, which then acts as the diene component in a hetero-Diels-Alder reaction with a suitable dienophile, such as an aryl trifluoromethyl ketone, to form tetrahydropyran (B127337) derivatives. rsc.org

Rearrangement Reactions and Fragmentation Patterns

The study of rearrangement reactions and fragmentation patterns provides significant insight into the chemical behavior and structural properties of this compound. These processes are fundamental in understanding its reactivity and for its characterization using mass spectrometry.

Rearrangement Reactions:

While specific rearrangement reactions extensively studied for this compound are not widely documented, the chemical literature on similar α,β-unsaturated ketones and chlorinated hydrocarbons allows for the prediction of its potential transformations. Enone structures are known to undergo a variety of rearrangement reactions, often catalyzed by acids or light. acs.orgthieme-connect.com For instance, photochemical reactions can lead to [2+2] cycloadditions or reductive cyclizations, depending on the reaction conditions and the presence of sensitizers or additives like Lewis or Brønsted acids. acs.orgthieme-connect.com

Additionally, related trichloromethyl-substituted enones have been shown to undergo intramolecular cyclization in the presence of a Brønsted superacid, such as triflic acid, to form indanone derivatives. mdpi.com This type of reaction proceeds through the protonation of the carbonyl oxygen, followed by an intramolecular electrophilic attack on an aromatic ring, if present, or other potential nucleophilic sites within the molecule. Given the structure of this compound, analogous intramolecular cyclizations could be envisaged under specific acidic conditions, potentially leading to cyclic ethers or other carbocyclic systems, although such reactions would be highly dependent on the substitution pattern and reaction conditions.

The Favorskii rearrangement is another potential pathway for related α-halo ketones, though it typically involves a saturated carbon alpha to the carbonyl. In a modified context, base-induced rearrangements could potentially occur, involving the dichlorovinyl moiety.

Fragmentation Patterns:

The fragmentation of this compound in mass spectrometry is predictable based on the established fragmentation rules for ketones, alkenes, and halogenated compounds. organic-chemistry.orgresearchgate.netacs.orgddugu.ac.inwikipedia.orgjove.com The molecular ion peak (M+) would be expected, and due to the presence of two chlorine atoms, a characteristic isotopic pattern (M, M+2, M+4) would be observed, with relative intensities corresponding to the natural abundance of the chlorine isotopes (³⁵Cl and ³⁷Cl). jove.com

The principal fragmentation pathways for ketones involve α-cleavage and McLafferty rearrangement. wikipedia.orgwhitman.edu

α-Cleavage: This involves the cleavage of the bond adjacent to the carbonyl group. For this compound, this could result in the loss of a methyl radical (•CH₃) to form the [M-15]⁺ ion, or the loss of the chlorovinylmethyl radical (•CH₂CH=CCl₂) to form the acetyl cation [CH₃CO]⁺ at m/z 43. The stability of the resulting carbocation or radical influences the likelihood of a particular cleavage. eie.gr

McLafferty Rearrangement: This rearrangement requires the presence of a γ-hydrogen atom that can be transferred to the carbonyl oxygen via a six-membered transition state, followed by cleavage of the α,β-bond. wikipedia.org In this compound, there are no γ-hydrogens on the alkyl chain, so a classical McLafferty rearrangement is not expected.

Fragmentation can also be initiated by the dichlorovinyl group. jove.com Cleavage of the carbon-chlorine bond can occur, leading to the loss of a chlorine radical (•Cl) to form an [M-35]⁺ or [M-37]⁺ ion. The subsequent loss of the second chlorine atom is also a possible fragmentation pathway. The presence of the double bond can also direct fragmentation, leading to allylic cleavage.

A plausible fragmentation pattern is summarized in the table below:

| Fragment Ion | m/z (for ³⁵Cl) | Origin |

| [C₅H₆Cl₂O]⁺ | 152 | Molecular Ion (M⁺) |

| [C₄H₃Cl₂O]⁺ | 137 | α-cleavage (loss of •CH₃) |

| [C₅H₆ClO]⁺ | 117 | Loss of •Cl |

| [C₂H₃O]⁺ | 43 | α-cleavage (loss of •C₃H₃Cl₂) |

Catalytic Transformations Involving this compound

The presence of both an enone system and a dichlorovinyl group makes this compound a potentially versatile substrate for various catalytic transformations.

Metal-Catalyzed Coupling Reactions of Alkenyl Halides

Alkenyl halides are important substrates in metal-catalyzed cross-coupling reactions for the formation of new carbon-carbon and carbon-heteroatom bonds. wiley.com Catalysts based on palladium, nickel, and copper are commonly employed for these transformations. While specific examples with this compound are scarce, the reactivity of similar dichlorinated alkenes suggests its potential in such reactions.

Palladium-Catalyzed Reactions: Palladium catalysts are highly effective for the cross-coupling of alkenyl halides with a wide range of organometallic reagents (e.g., organoboranes in Suzuki coupling, organozincs in Negishi coupling, and organotins in Stille coupling). nih.gov For gem-dichloroalkenes, selective mono-alkynylation has been achieved using palladium catalysis, providing access to internal alkynes. acs.org This suggests that this compound could potentially undergo selective coupling at one of the chlorine atoms under controlled conditions.

Copper-Catalyzed Reactions: Copper-based catalysts are also utilized in coupling reactions of alkenyl halides. For instance, the copper-catalyzed dimerization of a related compound, (E)-5,5-Dichloropent-3-en-2-one, has been reported. researchgate.net This indicates the feasibility of using copper catalysts to promote C-C bond formation with this compound.

Nickel-Catalyzed Reactions: Nickel catalysts offer a cost-effective alternative to palladium for cross-coupling reactions. Dinickel-catalyzed three-component cycloadditions involving related dichloropentenoates have been described, highlighting the potential of nickel catalysis in transforming such substrates. acs.org

The table below summarizes potential metal-catalyzed coupling reactions for alkenyl halides like this compound:

| Coupling Reaction | Catalyst | Coupling Partner | Potential Product Type |

| Suzuki Coupling | Palladium | Organoborane | Substituted enone |

| Negishi Coupling | Palladium/Nickel | Organozinc | Substituted enone |

| Stille Coupling | Palladium | Organotin | Substituted enone |

| Sonogashira Coupling | Palladium/Copper | Terminal Alkyne | Alkynyl-substituted enone |

| Heck Reaction | Palladium | Alkene | Dienone |

Organocatalytic Applications in Reactions Involving Similar Enone Structures

Organocatalysis has emerged as a powerful tool in synthetic chemistry, offering metal-free alternatives for a variety of transformations. organic-chemistry.org The enone moiety in this compound is a key functional group for organocatalytic reactions, particularly in asymmetric synthesis.

Conjugate Addition Reactions: Enones are excellent Michael acceptors. Organocatalysts, such as chiral secondary amines (e.g., prolinol derivatives) and thioureas derived from cinchona alkaloids, can activate enones towards nucleophilic attack. acs.org This allows for the enantioselective conjugate addition of various nucleophiles, including malonates, nitroalkanes, and thiols, to the β-position of the enone. acs.orgacs.org The application of these methods to this compound could provide access to chiral molecules containing a dichlorovinyl group.

[2+2] Cycloadditions: Photocatalytic [2+2] cycloadditions of enones can be promoted by organocatalysts in the presence of a light source. acs.org These reactions can lead to the formation of cyclobutane derivatives, which are valuable building blocks in organic synthesis.

Aziridination: Organocatalytic methods for the aziridination of enones have been developed using in-situ generated N-N ylides from tertiary amines. organic-chemistry.org This approach could potentially be applied to this compound to synthesize the corresponding vinyl-substituted aziridinyl ketone.

The following table illustrates potential organocatalytic reactions involving enone structures similar to this compound:

| Reaction Type | Organocatalyst Example | Reactant | Potential Product |

| Michael Addition | Chiral amine, Thiourea | Malonate, Nitroalkane | β-substituted ketone |

| [2+2] Cycloaddition | Photosensitizer | Alkene | Cyclobutane derivative |

| Aziridination | Tertiary amine/Quinine | N-N ylide precursor | Aziridinyl ketone |

Iron-Catalyzed Transformations of Halogenated Alkenes

Iron catalysis has gained significant attention as a more sustainable and economical alternative to precious metal catalysis for cross-coupling reactions. researchgate.net Iron catalysts have been shown to be effective in promoting the reaction of alkenyl halides with various organometallic reagents. acs.orgnih.gov

Iron-Catalyzed Cross-Coupling: Iron salts, such as iron(III) acetylacetonate (B107027) (Fe(acac)₃) or iron(III) chloride (FeCl₃), can catalyze the cross-coupling of alkenyl halides with Grignard reagents (Kumada coupling). acs.org These reactions often proceed under mild conditions and exhibit high stereoselectivity. For example, the iron-catalyzed cross-coupling of ethyl (4E)-5-chloropent-4-enoate, a structurally similar compound, with octylmagnesium bromide has been successfully employed in the synthesis of an insect pheromone. wiley.com This demonstrates the potential of iron catalysis for the functionalization of the dichlorovinyl group in this compound.

Mechanistic studies suggest that these reactions can proceed through the formation of ate-iron(II) species. mdpi.com The choice of solvent and additives, such as N,N,N',N'-tetramethylethylenediamine (TMEDA), can be crucial for achieving high yields and suppressing side reactions. researchgate.netresearchgate.net

A notable application is the synthesis of 1,1-diarylethylenes through the iron-catalyzed cross-coupling of 1-arylvinyl halides with aryl Grignard reagents. researchgate.net This suggests that sequential or double cross-coupling reactions on the dichlorovinyl moiety of this compound might be feasible under iron catalysis.

Spectroscopic Elucidation and Conformational Analysis of 5,5 Dichloropent 4 En 2 One

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules. For 5,5-Dichloropent-4-en-2-one, ¹H and ¹³C NMR, along with two-dimensional (2D) NMR experiments, offer a complete picture of its structure.

The ¹H NMR spectrum of this compound provides information about the number of different types of protons and their neighboring environments. The chemical shifts (δ) are typically reported in parts per million (ppm) relative to a standard, such as tetramethylsilane (B1202638) (TMS).

The expected proton signals for this compound are:

A singlet for the methyl protons (H-1) adjacent to the carbonyl group.

A doublet of triplets for the methylene (B1212753) protons (H-3) situated between the carbonyl group and the double bond.

A multiplet for the vinyl proton (H-4) which is coupled to the H-3 protons.

The coupling constants (J), measured in Hertz (Hz), reveal the connectivity between adjacent protons. For instance, the trans coupling between H-4 and the dichlorovinyl proton is typically larger than the cis coupling, which can help in assigning stereochemistry if isomers are present.

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| CH₃ (H-1) | ~2.2 | Singlet | - |

| CH₂ (H-3) | ~3.0 | Doublet of Triplets | JH3-H4 |

The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

For this compound, distinct signals are expected for:

The carbonyl carbon (C-2), which appears significantly downfield.

The dichlorovinyl carbon (C-5), also shifted downfield due to the electronegative chlorine atoms.

The vinyl carbon (C-4).

The methylene carbon (C-3).

The methyl carbon (C-1).

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Chemical Shift (δ, ppm) | Multiplicity (in DEPT) |

|---|---|---|

| C-1 (CH₃) | ~30 | CH₃ |

| C-2 (C=O) | ~205 | C |

| C-3 (CH₂) | ~45 | CH₂ |

| C-4 (=CH) | ~125 | CH |

Two-dimensional NMR techniques are instrumental in confirming the structural assignment by revealing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment shows correlations between coupled protons. For this compound, a cross-peak between the signals of H-3 and H-4 would confirm their adjacent relationship.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would show correlations between H-1 and C-1, H-3 and C-3, and H-4 and C-4.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bond) couplings between protons and carbons. Key correlations would include:

The methyl protons (H-1) to the carbonyl carbon (C-2) and the methylene carbon (C-3).

The methylene protons (H-3) to the carbonyl carbon (C-2), the vinyl carbon (C-4), and the dichlorovinyl carbon (C-5).

The vinyl proton (H-4) to the methylene carbon (C-3) and the carbonyl carbon (C-2).

These 2D NMR experiments collectively provide unambiguous evidence for the connectivity of the atoms in this compound.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to molecular vibrations.

The key vibrational frequencies for this compound would be:

A strong absorption band for the C=O (carbonyl) stretch, typically found in the region of 1715-1730 cm⁻¹.

A medium absorption for the C=C (alkene) stretch, expected around 1620-1640 cm⁻¹.

Stretching vibrations for C-H bonds of the methyl and methylene groups (aliphatic) and the vinyl group (alkenyl).

A characteristic absorption for the C-Cl stretch, which would appear in the fingerprint region.

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |

|---|---|---|

| C=O | Stretch | 1715 - 1730 |

| C=C | Stretch | 1620 - 1640 |

Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Patterns

Mass spectrometry (MS) provides information about the molecular weight and molecular formula of a compound. For this compound (C₅H₆Cl₂O), the presence of two chlorine atoms will result in a characteristic isotopic pattern for the molecular ion peak (M⁺) due to the natural abundance of ³⁵Cl and ³⁷Cl isotopes. The expected M:M+2:M+4 ratio would be approximately 9:6:1.

High-resolution mass spectrometry (HRMS) can determine the exact mass of the molecular ion, which can be used to confirm the elemental composition.

The fragmentation pattern in the mass spectrum gives clues about the structure. Common fragmentation pathways for this compound might include:

Loss of a methyl radical (•CH₃) to form an acylium ion.

Loss of a chloromethyl radical (•CH₂Cl).

Cleavage of the C-C bond adjacent to the carbonyl group (alpha-cleavage).

McLafferty rearrangement, if sterically feasible.

Advanced Spectroscopic Methods for Conformational Preferences and Stereoisomerism

The conformational preferences of this compound, particularly around the C3-C4 single bond, can be investigated using advanced techniques. The molecule can exist in different conformations due to rotation around this bond.

Nuclear Overhauser Effect (NOE) Spectroscopy: NOESY or ROESY experiments can detect through-space interactions between protons that are close to each other, providing information about the predominant conformation in solution.

Variable Temperature NMR: By recording NMR spectra at different temperatures, it may be possible to observe changes in chemical shifts or coupling constants that indicate a shift in the conformational equilibrium. If the rotational barrier is high enough, distinct signals for different conformers might be observed at low temperatures.

Computational Modeling: Density Functional Theory (DFT) calculations can be used to predict the relative energies of different conformers and to calculate theoretical NMR and IR spectra. Comparing these calculated spectra with experimental data can help in assigning the most stable conformation.

Regarding stereoisomerism, the double bond in this compound can potentially exist as E or Z isomers. The magnitude of the vicinal coupling constant (³JH-H) across the double bond, if a proton were present at C-5, would be a key indicator. However, with two chlorine atoms at C-5, this is not possible. The stereochemistry would have been determined during its synthesis. If a mixture of stereoisomers were present, it would likely be observable as separate sets of peaks in the high-resolution NMR spectra.

Computational Chemistry Investigations of 5,5 Dichloropent 4 En 2 One

Electronic Structure Calculations and Molecular Orbital Analysis

The electronic structure of 5,5-Dichloropent-4-en-2-one is characterized by the interplay between the α,β-unsaturated ketone system and the gem-dichloroalkene moiety. Computational methods are essential for elucidating these interactions.

Key Electronic Features:

Conjugated System: The molecule possesses a π-conjugated system across the O=C–C=C fragment. The carbonyl group acts as an electron-withdrawing group, polarizing the π-system and making the β-carbon (C4) electrophilic.

Dichlorovinyl Group: The two chlorine atoms at C5 are strongly electron-withdrawing due to their high electronegativity. This significantly influences the electron density of the C4=C5 double bond and enhances the electrophilicity of the β-carbon.

Molecular Orbitals: Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is crucial. For α,β-unsaturated ketones, the LUMO is typically centered over the C=C-C=O system, with a large coefficient on the β-carbon. This indicates that this site is the most susceptible to nucleophilic attack. The presence of the chlorine atoms further lowers the LUMO energy, increasing the molecule's reactivity toward nucleophiles.

Early studies on related β,β-dichlorovinyl ketones utilized methods like dipole moment measurements to understand their rotational isomerism and electronic distribution. acs.org Modern quantum chemical calculations, such as Density Functional Theory (DFT) and Natural Bond Orbital (NBO) analysis, provide a much more detailed picture. NBO analysis on similar halogenated systems has been used to quantify hyperconjugative interactions, such as those involving C–Cl antibonding orbitals, which can influence molecular geometry and stability. beilstein-archives.org

Reaction Mechanism Studies and Transition State Characterization

Computational chemistry is indispensable for mapping the potential energy surfaces of chemical reactions, identifying intermediates, and characterizing the transition states that connect them. Studies on dichlorovinyl ketones have revealed complex and fascinating reaction mechanisms.

Nucleophilic Substitution Dynamics: A significant computational study investigated the nucleophilic substitution reaction of a dichlorovinyl ketone with a thiolate nucleophile. nih.govacs.orgacs.org While conventional Transition State Theory (TST) predicted the formation of only one stereoisomer, experiments showed a mixture of products. nih.gov Advanced computational analysis revealed that the reaction does not proceed through simple, separate transition states for each product. Instead, it follows a "bifurcating energy surface" where a single transition state leads to an intermediate that dynamically partitions into the different stereoisomeric products. acs.orgacs.org This work underscores that for some reactions of dichlorovinyl ketones, a consideration of reaction dynamics, not just static transition states, is necessary to accurately predict outcomes. nih.gov

Reaction with Azides and Subsequent Cyclization: The reaction between geminal dichlorovinyl ketones and sodium azide (B81097) has also been explored using a combination of NMR spectroscopy and quantum chemical calculations. colab.ws These studies showed that the reaction proceeds via nucleophilic substitution to form highly reactive geminal 3,3-diazidoenone intermediates. colab.ws In the absence of a trapping agent, these intermediates were found to undergo spontaneous intramolecular cyclization to produce 3-azidoisoxazoles. colab.ws Computational modeling was crucial in elucidating the mechanism of this spontaneous cyclization step, providing insights into the electronic rearrangements involved.

These examples highlight how computational modeling provides mechanistic details that are often inaccessible through experimental means alone.

Conformational Landscape Exploration and Energy Minima Identification

Computational methods used for conformational analysis include:

Molecular Mechanics (MM): A fast method suitable for scanning a wide range of possible conformations. Force fields like COSMIC have been used to successfully predict conformer energies in related heterocyclic systems. nih.gov

Density Functional Theory (DFT): A more accurate quantum mechanical method used to optimize the geometries and calculate the relative energies of the conformers initially identified by MM or other search methods.

For this compound, the key rotational degrees of freedom are around the C2–C3 and C3–C4 single bonds.

s-cis vs. s-trans: Rotation around the C3–C4 bond determines the orientation of the C=O and C=C bonds. The s-trans (antiperiplanar) and s-cis (synperiplanar) conformations are the most significant. The relative stability depends on a balance between π-system conjugation (favoring planarity) and steric hindrance.

Gauche vs. Anti: Rotation around the C2–C3 bond will also lead to different conformers.

Studies on other halogenated molecules, such as fluorinated pyrans, have shown that DFT calculations can accurately model complex stereoelectronic effects, like 1,3-diaxial repulsions, which dictate conformational preferences. beilstein-archives.orgnih.gov For this compound, computational analysis would similarly map the potential energy surface to identify the global energy minimum and the energy barriers between different conformers.

Spectroscopic Property Prediction (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational chemistry offers powerful methods for predicting spectroscopic data, which can be invaluable for confirming the structure of newly synthesized compounds or for interpreting complex spectra.

NMR Chemical Shift Prediction: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The GIAO (Gauge-Including Atomic Orbital) method is frequently employed. Calculations are typically performed on the optimized geometries of the most stable conformers, and the predicted shifts are often averaged based on the calculated Boltzmann population of each conformer at a given temperature. Recent reviews highlight the increasing accuracy and application of these methods in structural elucidation, particularly for complex molecules like carbohydrates. rsc.org In studies involving the reaction products of dichlorovinyl ketones, such as the formation of functionalized pyrazoles, computational NMR predictions are used alongside experimental data to definitively establish the chemical structure. mdpi.com

Vibrational Frequency Prediction: The calculation of vibrational frequencies (corresponding to IR and Raman spectra) is a standard output of geometry optimization calculations. These predicted frequencies help in assigning experimental spectral bands to specific molecular motions (e.g., C=O stretch, C=C stretch). A scaling factor is often applied to the calculated frequencies to improve agreement with experimental data, accounting for systematic errors in the theoretical method and the neglect of anharmonicity.

Below is an interactive table showing representative, hypothetical data for the key ¹³C NMR signals of this compound, illustrating the type of output obtained from computational predictions versus experimental measurement.

| Carbon Atom | Predicted δ (ppm) | Experimental δ (ppm) | Assignment |

|---|---|---|---|

| C1 (CH₃) | 28.5 | 29.1 | Methyl Carbon |

| C2 (C=O) | 205.1 | 206.3 | Carbonyl Carbon |

| C3 (CH₂) | 42.3 | 43.0 | Methylene (B1212753) Carbon |

| C4 (=CH) | 125.8 | 126.5 | Vinylic CH Carbon |

| C5 (=CCl₂) | 138.0 | 139.2 | Dichlorovinyl Carbon |

Quantum Chemical Descriptors and Reactivity Predictions for Unsaturated Halogenated Ketones

Quantum chemical calculations can provide a range of numerical descriptors that quantify the reactivity of a molecule. For unsaturated halogenated ketones like this compound, these descriptors help predict its behavior in chemical reactions, particularly its susceptibility to nucleophilic attack.

These descriptors are derived from the electronic structure and molecular orbital energies of the compound. They provide a quantitative basis for the reactivity principles established by frontier molecular orbital (FMO) theory and other reactivity models. The values in the table below are illustrative for a typical dichlorovinyl ketone.

| Descriptor | Typical Calculated Value | Significance for Reactivity |

|---|---|---|

| E(HOMO) | -7.5 eV | Energy of the Highest Occupied Molecular Orbital. Relates to the ability to donate electrons (nucleophilicity). A lower value indicates lower nucleophilicity. |

| E(LUMO) | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital. Relates to the ability to accept electrons (electrophilicity). A lower value indicates higher electrophilicity and greater reactivity with nucleophiles. |

| HOMO-LUMO Gap (ΔE) | 5.7 eV | Energy difference between HOMO and LUMO. A smaller gap generally implies higher reactivity and lower kinetic stability. |

| Global Electrophilicity Index (ω) | 2.9 eV | A measure of the overall electrophilic nature of the molecule. Higher values indicate stronger electrophiles. Dichlorovinyl ketones are classified as strong electrophiles. |

| Partial Atomic Charge on C4 (β-carbon) | +0.25 e | Calculated charge on the β-carbon. A significant positive charge indicates a primary site for nucleophilic attack (Michael addition). |

Utility of 5,5 Dichloropent 4 En 2 One As a Versatile Synthetic Building Block

Precursor in the Synthesis of More Complex Carbonyl Compounds

5,5-Dichloropent-4-en-2-one serves as a valuable starting material for the creation of more intricate carbonyl compounds. The presence of both a ketone and a dichlorovinyl group allows for a variety of chemical transformations. The carbonyl group is susceptible to nucleophilic attack, while the dichlorovinyl moiety can participate in coupling and elimination reactions. evitachem.com

One notable application is in the synthesis of δ- and ε-amino ketone derivatives. This is achieved through the addition of functionalized organolithium compounds to N-tert-butanesulfinyl aldimines, followed by hydrolysis of the enol ether moiety. scispace.com For instance, organolithium compounds derived from 5-chloro-2-methoxy-1-pentene can be added to chiral sulfinyl imines. Subsequent hydrolysis yields the corresponding δ-amino ketone derivatives. nih.gov This methodology highlights the role of the dichloropentenone structure as a C5 synthon.

Furthermore, reactions involving the carbonyl group can lead to the formation of various derivatives. For example, nucleophilic additions can produce alcohols, and under specific conditions, elimination of hydrogen chloride can yield pentenone derivatives. smolecule.com Hydrogenation can also be employed to reduce the double bond, forming 5-chloropentan-2-one. smolecule.com

The versatility of this compound is further demonstrated in its use in the synthesis of other complex molecules. For example, it is a structural relative of other chlorinated compounds like 5-chloropentanone and 4,5-dichloropent-1-ene, which are also significant in organic synthesis. evitachem.com

Interactive Data Table: Reactions of this compound

| Reagent/Condition | Product Type | Reference |

| Functionalized Organolithium Compounds / N-tert-butanesulfinyl aldimines | δ- and ε-Amino Ketone Derivatives | scispace.comnih.gov |

| Nucleophiles | Alcohols | smolecule.com |

| Specific reaction conditions | 3-Penten-2-one (via HCl elimination) | smolecule.com |

| Hydrogenation | 5-Chloropentan-2-one | smolecule.com |

Role in the Elaboration of Heterocyclic Architectures

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are pervasive in medicinal chemistry and natural products. wikipedia.org this compound and its derivatives are valuable precursors for the synthesis of various heterocyclic systems.

One key application is in the formation of piperidine (B6355638) alkaloids. δ-Amino ketones, synthesized from precursors related to this compound, can be used to prepare 2-substituted 6-methylpiperidines in a stereoselective manner. This has been demonstrated in the synthesis of natural alkaloids like (+)- and (−)-isosolenopsin A. scispace.com

The reactivity of the dichlorovinyl group can be harnessed to construct cyclic structures. For instance, palladium-catalyzed reactions of related polyfluoroalkyl ketones with alkynes have been shown to produce fluorinated fused furans. rsc.org While not a direct example using this compound, this illustrates the potential of the vinyl halide moiety in cyclization reactions to form heterocycles.

Furthermore, the general utility of vinyl chlorides in metal-catalyzed cross-coupling reactions opens avenues for the synthesis of substituted quinolines and other nitrogen-containing heterocycles. scientific.net The ability to introduce diverse substituents through these coupling reactions makes dichloropentenone derivatives attractive intermediates in the construction of complex heterocyclic frameworks.

Interactive Data Table: Heterocycles from Dichloropentenone-related Precursors

| Precursor Type | Heterocyclic Product | Significance | Reference |

| δ-Amino Ketones | 2-Substituted 6-methylpiperidines | Natural alkaloid synthesis | scispace.com |

| Polyfluoroalkyl Ketones | Fluorinated Fused Furans | Bioactive heterocycle synthesis | rsc.org |

| Vinyl Chlorides | Substituted Quinolines | Diverse heterocyclic scaffolds | scientific.net |

Intermediate in the Construction of Natural Products and Analogues (Inferred from related C5 synthons in pheromone synthesis)

While direct application of this compound in the synthesis of specific natural products is not extensively documented in the provided search results, its structural motifs are found in key intermediates for such syntheses. Its utility can be inferred from the use of related C5 synthons, particularly in the synthesis of insect pheromones.

For example, ethyl (4E)-5-chloropent-4-enoate, a related C5 building block, is a key precursor for various biologically active compounds, including insect pheromones. scientific.netresearchgate.net This ester has been used in the stereoselective synthesis of (4E,6Z)-hexadeca-4,6-dien-1-ol and its acetate, which are components of the sex pheromone of the moth Stathmopoda masinissa. researchgate.net The synthesis involved a Pd-catalyzed cross-coupling reaction. Similarly, it has been employed in the Fe-catalyzed synthesis of (4E)-tridec-4-en-1-yl acetate, the sex pheromone of the tomato pinworm. researchgate.net

The synthesis of these pheromones often relies on the stereoselective formation of carbon-carbon bonds, where the vinyl chloride functionality plays a crucial role. The (E)- or (Z)-configuration of the double bond in the chloropentenoate precursor is critical for the biological activity of the final pheromone product. researchgate.net

The development of efficient synthetic routes to compounds like ethyl (4E)-5-chloropent-4-enoate, for instance through the decarbalkoxylation of diethyl[(2E)-3-chloroprop-2-en-1-yl]propanedioate, underscores the importance of these C5 synthons in applied organic synthesis. google.com

Stereoselective Transformations in Target Synthesis and Chiral Synthesis

The creation of specific stereoisomers is a central theme in modern organic synthesis, particularly for pharmaceuticals and biologically active natural products. This compound and its derivatives are valuable substrates for stereoselective transformations, enabling the synthesis of chiral molecules with high levels of stereocontrol.

A significant application lies in the synthesis of chiral amino ketone derivatives. The addition of functionalized organolithium compounds to chiral N-tert-butanesulfinyl aldimines, derived from precursors related to this compound, proceeds with diastereoselectivity to yield δ- and ε-amino ketones. scispace.comnih.gov These chiral intermediates are then used in the stereoselective preparation of 2-substituted 6-methylpiperidines, including the natural alkaloids (+)- and (−)-isosolenopsin A. scispace.com

Enzymatic reactions also offer a powerful tool for the stereoselective transformation of ketones. While not specifically detailing the use of this compound, the broader context of enzymatic strategies for asymmetric synthesis is relevant. nih.gov Engineered enzymes, such as alcohol dehydrogenases (ADHs) and ene-reductases, can reduce prochiral ketones and α,β-unsaturated compounds with high enantioselectivity. nih.gov Such biocatalytic methods could potentially be applied to this compound or its derivatives to produce chiral alcohols or saturated ketones. For example, the reduction of 4-chloroacetoacetate to (S)-4-chloro-3-hydroxybutyrate using an engineered ADH is a key step in a synthesis of atorvastatin. nih.gov

Furthermore, stereocontrolled synthesis of chiral syn-1,3-diol derivatives has been achieved through diastereoselective carboxylation/bromocyclization of chiral homoallylic alcohols. researchgate.net While this example does not directly involve this compound, it highlights the types of stereoselective reactions that can be applied to functionalized C5 building blocks in the synthesis of complex chiral molecules like statins. researchgate.net

Future Research Directions and Unexplored Avenues for 5,5 Dichloropent 4 En 2 One Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally benign methods for the synthesis of 5,5-Dichloropent-4-en-2-one is a primary area for future research. Current synthetic routes to dichlorovinyl ketones often rely on harsh reagents and produce significant waste. rsc.org Future efforts could focus on catalytic and atom-economical approaches.

One promising avenue is the adaptation of modern synthetic methods for the preparation of α,β-unsaturated ketones. For instance, a direct β-alkenylation of a suitable ketone precursor via a palladium-catalyzed redox cascade could offer a more streamlined synthesis. uchicago.edu Another approach could involve the development of novel catalytic systems for the direct dichlorovinylation of enolates or related ketone precursors.

Furthermore, inspiration can be drawn from the synthesis of other halogenated compounds. For example, a novel synthesis of 1,1-dichloro-1-alkenones from 1,1,1-trifluoroalkanones using aluminum trichloride (B1173362) has been reported, suggesting that transformations of other halogenated precursors could be explored. d-nb.info The table below outlines potential novel synthetic routes that warrant investigation.

| Potential Synthetic Route | Key Transformation | Potential Advantages | Relevant Analogy |

| Palladium-Catalyzed Cross-Coupling | Coupling of a pentenone-derived organometallic with a dichlorovinyl electrophile. | High selectivity and functional group tolerance. | Suzuki and Stille cross-coupling reactions. scispace.com |

| Direct Dichlorovinylation | Reaction of a ketone enolate with a dichlorovinylating agent. | Atom economy and step efficiency. | α-Arylation and α-vinylation of ketones. |

| Ring-Opening of a Dichlorocyclopropyl Precursor | Acid or base-mediated ring-opening of a suitably substituted dichlorocyclopropyl ketone. | Access to specific isomers. | Cyclopropane chemistry. |

| Alkyne Hydrochlorination/Oxidation | Tandem hydrochlorination and oxidation of a corresponding pentynyl alcohol or ether. | Utilization of simple starting materials. | Alkyne functionalization reactions. |

Applications in Asymmetric Catalysis

The presence of a prochiral ketone and a reactive dichlorovinyl moiety makes this compound an intriguing substrate for asymmetric catalysis. Future research should explore its potential in generating chiral building blocks for the synthesis of complex molecules.

A key area of interest is the catalytic asymmetric reduction of the ketone to produce chiral allylic alcohols. These products are valuable intermediates in organic synthesis. Various catalytic systems, including those based on chiral phosphoric acids and transition metals, have shown success in the enantioselective reduction of other azaarene-based ketones and could be adapted for this substrate. rsc.org

Furthermore, the dichlorovinyl group can serve as a handle for subsequent stereoselective transformations. For example, asymmetric conjugate addition reactions to the enone system could be explored using chiral organocatalysts or transition metal complexes. The development of catalytic asymmetric vinylation of ketones provides a strong precedent for such investigations. nih.gov

| Asymmetric Transformation | Potential Chiral Product | Catalytic Approach | Significance of Product |

| Ketone Reduction | (S)- or (R)-5,5-Dichloropent-4-en-2-ol | Chiral transition metal hydrides (e.g., Ru, Rh), enzyme catalysis. | Chiral building block for natural product synthesis. |

| Conjugate Addition | Chiral 3-substituted-5,5-dichloropentan-2-ones | Organocatalysis (e.g., prolinol derivatives), chiral copper or rhodium complexes. | Access to functionalized ketones with a stereocenter at the β-position. |

| Aldol (B89426) Reaction | Chiral aldol adducts | Chiral Lewis acids or bases. | Formation of new C-C bonds with stereocontrol. |

| Diels-Alder Reaction | Chiral cycloadducts | Chiral Lewis acid catalysts. | Construction of complex cyclic systems. |

Advanced Mechanistic Insights via In-Situ Monitoring and Time-Resolved Spectroscopy

A deeper understanding of the reaction mechanisms involved in the synthesis and transformations of this compound is crucial for optimizing existing reactions and discovering new ones. Advanced spectroscopic techniques can provide invaluable insights into the transient intermediates and transition states that govern these processes.

In-situ monitoring techniques, such as ReactIR and Raman spectroscopy, can be employed to follow the course of reactions in real-time, providing kinetic data and helping to identify reactive intermediates. nih.gov This is particularly relevant for organometallic reactions where transient species are common. mt.com

Time-resolved spectroscopy, operating on the nanosecond or even femtosecond timescale, could be used to study the photochemistry of this compound. iisc.ac.in For instance, time-resolved infrared spectroscopy could probe the dynamics of the excited states of the ketone and the subsequent reaction pathways, such as α-cleavage or intersystem crossing. aip.orgrsc.org Such studies on analogous ketones have provided detailed mechanistic pictures of their photochemical behavior. acs.orgmdpi.com

Exploration of New Chemical Reactivity Profiles and Transformation Cascades

The unique combination of a ketone and a dichlorovinyl group in this compound opens the door to a wide range of unexplored chemical transformations and reaction cascades. Future research should aim to exploit the distinct reactivity of each functional group and their potential for synergistic interactions.

The dichlorovinyl moiety can participate in a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. scispace.com Mechanistic studies on the E-Z isomerization in Suzuki cross-coupling of related dichlorovinyl phenyl ketones have shown that the stereochemical outcome can be controlled by the choice of ligand, a principle that could be applied to this compound. umanitoba.ca

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.